molecular formula C17H19ClN4O2S B2969907 N-butyl-N'-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide CAS No. 899969-92-7

N-butyl-N'-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide

Cat. No. B2969907
CAS RN: 899969-92-7
M. Wt: 378.88
InChI Key: HDXVVMSPGKUBRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-butyl-N'-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide, also known as BCTP, is a selective antagonist of metabotropic glutamate receptor subtype 1 (mGluR1). It is a promising tool for studying the physiological and pathological functions of mGluR1 in the central nervous system.

Scientific Research Applications

Anticancer and Antimicrobial Agents

A study focused on the synthesis of novel heterocyclic compounds that incorporate oxazole, pyrazoline, and pyridine entities, showing promising anticancer activity against a panel of 60 cancer cell lines. Moreover, these compounds displayed in vitro antibacterial and antifungal activities, hinting at their broad-spectrum antimicrobial potential. Molecular docking studies further support their application in overcoming microbial resistance to pharmaceutical drugs (Kanubhai D. Katariya, Dushyanth R. Vennapu, S. Shah, 2021).

Antioxidant Properties

Research into new 2,5-di-substituted 1,3,4-oxadiazoles bearing 2,6-di-tert-butylphenol moieties revealed significant free-radical scavenging ability, highlighting the antioxidant capabilities of these compounds. This suggests their potential application in diseases where oxidative stress plays a key role (R. M. Shakir, A. Ariffin, M. Abdulla, 2014).

Cannabinoid Receptor Antagonists

A particular study on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1), a potent and selective antagonist for the CB1 cannabinoid receptor, detailed the molecular interaction of the antagonist with the receptor, providing insight into the development of treatments for conditions modulated by cannabinoid receptors (J. Shim, W. Welsh, E. Cartier, J. Edwards, A. Howlett, 2002).

Antimicrobial Evaluation

Another investigation synthesized pyrazole derivatives and evaluated them for their antimicrobial efficacy. Most compounds showed a moderate degree of potent antimicrobial activity, suggesting their use in developing new antimicrobial agents (E. Sharshira, N. M. Hamada, 2012).

properties

IUPAC Name

N-butyl-N'-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O2S/c1-2-3-8-19-16(23)17(24)20-15-13-9-25-10-14(13)21-22(15)12-6-4-11(18)5-7-12/h4-7H,2-3,8-10H2,1H3,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDXVVMSPGKUBRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C(=O)NC1=C2CSCC2=NN1C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-butyl-N'-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide

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